rel-(1R,4R,5R)-5-(bromomethyl)bicyclo[2.2.2]oct-2-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bicyclic compounds like “rel-(1R,4R,5R)-5-(bromomethyl)bicyclo[2.2.2]oct-2-ene” are often used in pharmaceutical drug design . They are characterized by two fused rings in their structure. The specific compound you mentioned has a bromomethyl group attached, which could potentially make it reactive and useful for further chemical transformations.
Synthesis Analysis
The synthesis of such bicyclic compounds can be challenging, especially when functional groups are present at the bridgehead . Photocatalytic cycloaddition reactions have been described as a method to access similar structures .Mecanismo De Acción
The mechanism of action of Br-CAM is not fully understood, but it is believed to be related to its unique bicyclic structure. Br-CAM has been found to react with nucleophiles, such as amines and thiols, to form covalent adducts. This reaction may be responsible for some of the compound's biological activity.
Biochemical and Physiological Effects:
Br-CAM has been found to have a variety of biochemical and physiological effects. In vitro studies have shown that Br-CAM can inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the breakdown of the neurotransmitter acetylcholine, which is important for normal brain function. Br-CAM has also been found to have antimicrobial activity against certain bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of Br-CAM is its unique bicyclic structure, which makes it a useful reagent for the preparation of complex molecules. Br-CAM has also been found to have a variety of biological activities, which make it a potential lead compound for drug discovery. However, one limitation of Br-CAM is its reactivity with nucleophiles, which may limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for research on Br-CAM. One area of interest is the development of new synthetic methods for the compound, which could lead to improved yields and purity. Another area of interest is the exploration of Br-CAM's biological activity, particularly its potential as a lead compound for drug discovery. Finally, the modification of Br-CAM's structure could lead to the development of new compounds with unique properties and applications.
Métodos De Síntesis
The synthesis of Br-CAM involves the reaction of bicyclo[2.2.2]oct-2-ene with bromine in the presence of a radical initiator. This reaction results in the addition of a bromomethyl group to the bicyclic compound, forming Br-CAM. The synthesis of Br-CAM has been optimized to produce high yields and purity.
Aplicaciones Científicas De Investigación
Br-CAM has been studied for its potential applications in a variety of scientific research fields, including organic synthesis, materials science, and drug discovery. In organic synthesis, Br-CAM has been used as a reagent for the preparation of complex molecules. In materials science, Br-CAM has been used to modify the surface properties of materials. In drug discovery, Br-CAM has been studied for its potential as a pharmacophore, or a molecular structure that is responsible for a drug's activity.
Propiedades
IUPAC Name |
(1R,4R,5R)-5-(bromomethyl)bicyclo[2.2.2]oct-2-ene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13Br/c10-6-9-5-7-1-3-8(9)4-2-7/h1,3,7-9H,2,4-6H2/t7-,8+,9+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUDWRNMAPPGUIA-VGMNWLOBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=CC1CC2CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2C=C[C@H]1C[C@H]2CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Br |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1955530-42-3 |
Source
|
Record name | rac-(1R,4R,5R)-5-(bromomethyl)bicyclo[2.2.2]oct-2-ene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.